molecular formula C17H19N3O3S B2894942 (E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide CAS No. 1376439-59-6

(E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide

Cat. No. B2894942
CAS RN: 1376439-59-6
M. Wt: 345.42
InChI Key: PGQRUEMNLHQCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly involved in pharmaceuticals . The morpholinyl and pyridinyl groups suggest potential bioactivity .


Chemical Reactions Analysis

Again, specific chemical reactions involving this compound are not available in the sources I found. Sulfonamides in general are known to undergo reactions typical of amides .

Scientific Research Applications

Therapeutic Applications and Chemical Studies

  • Neurological and Migraine Research : A derivative, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, was synthesized as an orally bioavailable KCNQ2 potassium channel opener. It demonstrated significant activity in a rat model of migraine, showcasing its potential in reducing cortical spreading depressions induced by potassium chloride, which are related to migraine attacks (Yong-Jin Wu et al., 2003).

  • Antimicrobial and Antifungal Research : Novel cinnamamide derivatives, where the morpholine moiety was replaced by β-phenylethylamine, were designed and synthesized. These compounds exhibited fungicidal activities against several plant pathogens, indicating the structural flexibility of morpholine derivatives for antimicrobial and antifungal applications (Yumei Xiao et al., 2011).

  • Cancer Research : A novel compound, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide, was synthesized and evaluated for its anti-breast cancer activity. It showed promising results against MCF-7 breast cancer cell lines, highlighting the potential of morpholine derivatives in cancer therapy (Praveen Kumar et al., 2021).

  • Anticonvulsant Activity : A library of new hybrid compounds derived from 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides showed broad spectra of activity in preclinical seizure models. These findings support the exploration of morpholine derivatives as potential anticonvulsant agents (K. Kamiński et al., 2015).

  • Pharmacokinetics and Drug Development : Research on the pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide derivatives in rats, dogs, and monkeys has provided insights into the metabolic behavior and potential therapeutic applications of morpholine analogs, with specific studies highlighting improvements in oral bioavailability through structural modifications (R. Stearns et al., 2002).

Mechanism of Action

While the mechanism of action for this specific compound is not known, many sulfonamides act as antimicrobial agents by inhibiting the synthesis of folic acid in bacteria .

properties

IUPAC Name

(E)-N-(2-morpholin-4-ylpyridin-3-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-24(22,14-8-15-5-2-1-3-6-15)19-16-7-4-9-18-17(16)20-10-12-23-13-11-20/h1-9,14,19H,10-13H2/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQRUEMNLHQCJL-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=CC=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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